molecular formula C18H21NO3 B095872 (4R,4aS,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol CAS No. 16206-70-5

(4R,4aS,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol

Cat. No.: B095872
CAS No.: 16206-70-5
M. Wt: 299.4 g/mol
InChI Key: OROGSEYTTFOCAN-DTKOIPMJSA-N
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Description

Trans-Codeine: is a stereoisomer of codeine, a naturally occurring alkaloid found in the opium poppy, Papaver somniferum. Codeine is widely used in medicine as an analgesic, antitussive, and antidiarrheal agent. Trans-Codeine, like its counterpart, exerts its effects by acting on the central nervous system, particularly targeting opioid receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trans-Codeine can be synthesized through various methods, including the O-demethylation of codeine. This process involves the use of reagents such as pyridine and hydrochloric acid under controlled conditions to achieve the desired stereoisomer .

Industrial Production Methods: Industrial production of (4R,4aS,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol typically involves the extraction of codeine from opium poppy followed by chemical modification to obtain the trans isomer. This process is optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Trans-Codeine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Codeinone.

    Reduction: Dihydrocodeine.

    Substitution: Norcodeine

Scientific Research Applications

Trans-Codeine has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of various opioid derivatives.

    Biology: Studied for its effects on opioid receptors and its potential use in pain management.

    Medicine: Investigated for its analgesic and antitussive properties.

    Industry: Utilized in the production of pharmaceutical formulations .

Mechanism of Action

Trans-Codeine exerts its effects primarily through the agonism of opioid receptors, particularly the mu-opioid receptors. This interaction leads to the inhibition of neurotransmitter release, resulting in analgesia and sedation. The conversion of (4R,4aS,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol to morphine by the enzyme CYP2D6 also contributes to its analgesic effects .

Comparison with Similar Compounds

Uniqueness: Trans-Codeine is unique in its stereochemistry, which can influence its pharmacological properties and interactions with opioid receptors. This distinct stereochemistry can result in variations in potency, efficacy, and side effect profiles compared to other similar compounds .

Properties

IUPAC Name

(4R,4aS,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3-6,11-13,17,20H,7-9H2,1-2H3/t11-,12-,13+,17+,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROGSEYTTFOCAN-DTKOIPMJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@]23[C@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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